Cas no 2138313-00-3 (4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane)
![4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane structure](https://ja.kuujia.com/scimg/cas/2138313-00-3x500.png)
4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane 化学的及び物理的性質
名前と識別子
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- EN300-763699
- 4-[bromo(fluoro)methylidene]-1,1-difluorocyclohexane
- 2138313-00-3
- 4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane
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- インチ: 1S/C7H8BrF3/c8-6(9)5-1-3-7(10,11)4-2-5/h1-4H2
- InChIKey: UGCPLSKCNKJIFD-UHFFFAOYSA-N
- SMILES: Br/C(=C1/CCC(CC/1)(F)F)/F
計算された属性
- 精确分子量: 227.97615g/mol
- 同位素质量: 227.97615g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- XLogP3: 3
4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-763699-0.5g |
4-[bromo(fluoro)methylidene]-1,1-difluorocyclohexane |
2138313-00-3 | 95.0% | 0.5g |
$1056.0 | 2025-02-24 | |
Enamine | EN300-763699-5.0g |
4-[bromo(fluoro)methylidene]-1,1-difluorocyclohexane |
2138313-00-3 | 95.0% | 5.0g |
$3189.0 | 2025-02-24 | |
Enamine | EN300-763699-10.0g |
4-[bromo(fluoro)methylidene]-1,1-difluorocyclohexane |
2138313-00-3 | 95.0% | 10.0g |
$4729.0 | 2025-02-24 | |
Enamine | EN300-763699-0.05g |
4-[bromo(fluoro)methylidene]-1,1-difluorocyclohexane |
2138313-00-3 | 95.0% | 0.05g |
$924.0 | 2025-02-24 | |
Enamine | EN300-763699-2.5g |
4-[bromo(fluoro)methylidene]-1,1-difluorocyclohexane |
2138313-00-3 | 95.0% | 2.5g |
$2155.0 | 2025-02-24 | |
Enamine | EN300-763699-0.1g |
4-[bromo(fluoro)methylidene]-1,1-difluorocyclohexane |
2138313-00-3 | 95.0% | 0.1g |
$968.0 | 2025-02-24 | |
Enamine | EN300-763699-0.25g |
4-[bromo(fluoro)methylidene]-1,1-difluorocyclohexane |
2138313-00-3 | 95.0% | 0.25g |
$1012.0 | 2025-02-24 | |
Enamine | EN300-763699-1.0g |
4-[bromo(fluoro)methylidene]-1,1-difluorocyclohexane |
2138313-00-3 | 95.0% | 1.0g |
$1100.0 | 2025-02-24 |
4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane 関連文献
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexaneに関する追加情報
Chemical Profile of 4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane (CAS No. 2138313-00-3)
4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane, identified by its CAS number 2138313-00-3, is a fluorinated cyclohexane derivative featuring a bromo(fluoro)methylidene functional group. This compound has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its unique structural and electronic properties. The presence of both bromine and fluorine substituents imparts distinct reactivity, making it a valuable intermediate in the development of novel chemical entities.
The compound's structure consists of a cyclohexane ring substituted at the 4-position with a bromo(fluoro)methylidene moiety. The 1,1-difluorocyclohexane backbone enhances the molecule's stability while providing a platform for further functionalization. Such structural features are particularly appealing in medicinal chemistry, where fluorinated compounds are often favored for their improved metabolic stability, bioavailability, and binding affinity to biological targets.
In recent years, the demand for fluorinated intermediates has surged due to their role in enhancing the pharmacological properties of drug candidates. The bromo(fluoro)methylidene group in 4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane serves as a versatile handle for further chemical transformations. For instance, nucleophilic substitution reactions can be employed to introduce various functional groups, enabling the synthesis of complex molecules with tailored biological activities.
One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors targeting therapeutic receptors. The combination of bromine and fluorine substituents allows for selective interactions with biological targets, which is crucial for achieving high specificity and efficacy. Recent studies have demonstrated the utility of similar fluorinated cyclohexanes in developing kinase inhibitors, where the electron-withdrawing nature of fluorine enhances binding affinity.
The synthesis of 4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane typically involves multi-step organic reactions starting from commercially available precursors. The introduction of the bromo(fluoro)methylidene group requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve efficient functionalization while minimizing side products.
The compound's properties make it particularly suitable for exploring novel drug mechanisms. For example, its ability to undergo selective bromination or fluorination allows researchers to modulate its electronic properties and bioactivity. This flexibility is essential in drug discovery pipelines, where rapid iteration and optimization are critical for identifying lead compounds with desirable pharmacokinetic profiles.
In addition to its pharmaceutical applications, 4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane has potential uses in materials science. Fluorinated compounds are widely employed in the development of advanced materials due to their unique chemical resistance and thermal stability. The incorporation of this compound into polymer matrices or surface coatings could lead to innovative materials with enhanced performance characteristics.
The regulatory landscape for fluorinated chemicals is evolving as their importance grows in various industries. Manufacturers and researchers must adhere to stringent guidelines to ensure safety and environmental compliance. However, the benefits of using compounds like 4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane often outweigh these challenges, as they provide essential building blocks for developing next-generation therapeutics and materials.
Ongoing research continues to uncover new applications for this versatile intermediate. Collaborative efforts between academia and industry are driving innovation by leveraging cutting-edge synthetic methodologies and computational modeling techniques. These advancements promise to accelerate the discovery and development of novel chemical entities with significant societal impact.
In conclusion, 4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane represents a promising compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of its properties grows, so too will its role in shaping the future of medicinal chemistry and materials science.
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